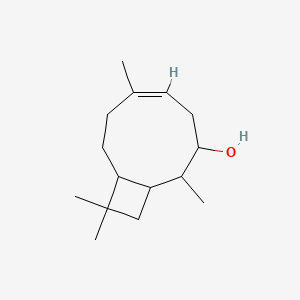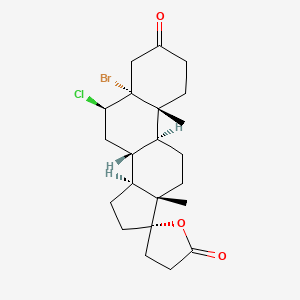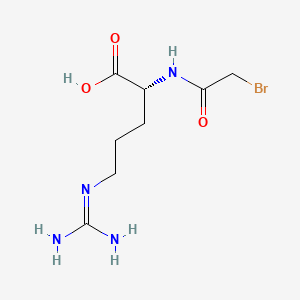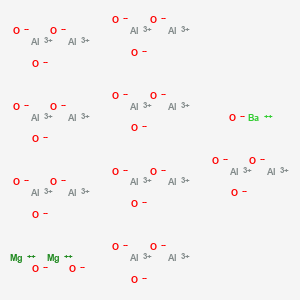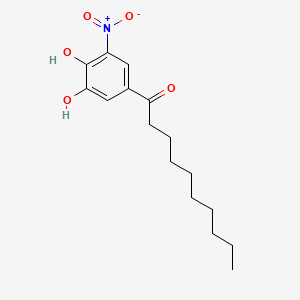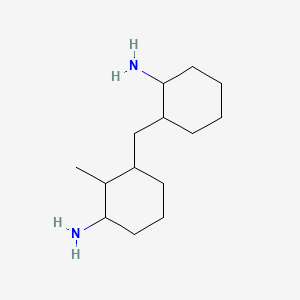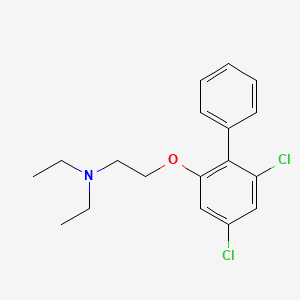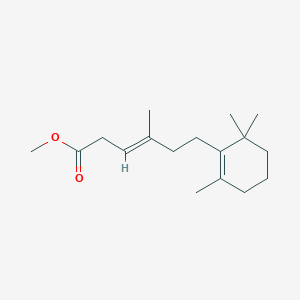
12'-Hydroxy-5'alpha-isobutyl-2'-isopropylergotaman-3',6',18-trionephosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12’-Hydroxy-5’alpha-isobutyl-2’-isopropylergotaman-3’,6’,18-trionephosphate is a complex chemical compound known for its unique structure and properties. It belongs to the class of ergot alkaloids, which are naturally occurring compounds derived from the ergot fungus. These compounds have a wide range of biological activities and have been studied extensively for their potential therapeutic applications.
Métodos De Preparación
The synthesis of 12’-Hydroxy-5’alpha-isobutyl-2’-isopropylergotaman-3’,6’,18-trionephosphate involves multiple steps and specific reaction conditions. The synthetic route typically starts with the isolation of the ergot alkaloid precursor, followed by a series of chemical reactions to introduce the hydroxy, isobutyl, and isopropyl groups. The final step involves the phosphorylation of the compound to form the phosphate ester .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of specialized equipment and reagents to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
12’-Hydroxy-5’alpha-isobutyl-2’-isopropylergotaman-3’,6’,18-trionephosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different analogs.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
12’-Hydroxy-5’alpha-isobutyl-2’-isopropylergotaman-3’,6’,18-trionephosphate has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of ergot alkaloids.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and cardiovascular diseases.
Industry: The compound may have applications in the development of new pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 12’-Hydroxy-5’alpha-isobutyl-2’-isopropylergotaman-3’,6’,18-trionephosphate involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound .
Comparación Con Compuestos Similares
12’-Hydroxy-5’alpha-isobutyl-2’-isopropylergotaman-3’,6’,18-trionephosphate can be compared with other ergot alkaloids, such as:
Ergotamine: Known for its use in treating migraines.
Ergocryptine: Studied for its potential effects on prolactin secretion.
Ergovaline: Found in certain grasses and known for its toxic effects on livestock.
The uniqueness of 12’-Hydroxy-5’alpha-isobutyl-2’-isopropylergotaman-3’,6’,18-trionephosphate lies in its specific functional groups and phosphate ester, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
6045-63-2 |
|---|---|
Fórmula molecular |
C32H44N5O9P |
Peso molecular |
673.7 g/mol |
Nombre IUPAC |
(6aR,9R)-N-[(1S,2S,4R,7R)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;phosphoric acid |
InChI |
InChI=1S/C32H41N5O5.H3O4P/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20;1-5(2,3)4/h6,8-9,13,15,17-18,20,24-26,33,41H,7,10-12,14,16H2,1-5H3,(H,34,38);(H3,1,2,3,4)/t20-,24-,25-,26+,31-,32+;/m1./s1 |
Clave InChI |
PFQLMECPCIPLLO-MWGFOZFTSA-N |
SMILES isomérico |
CC(C)C[C@@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.OP(=O)(O)O |
SMILES canónico |
CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


